molecular formula C5H10O3 B1313270 (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 204509-32-0

(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No. B1313270
M. Wt: 118.13 g/mol
InChI Key: WDMXOLOBWMBITN-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol” is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 . It is also known by other names such as “2,5-Anhydro-3-deoxy-D-erythro-pentito” and "2,5-Anhydro-3-deoxy-D-erythro-pentitol" .


Molecular Structure Analysis

The molecular structure of “(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol” consists of a five-membered ring (tetrahydrofuran) with hydroxymethyl and hydroxyl functional groups attached at the 5th and 3rd positions respectively . The 3S and 5R denote the stereochemistry of the molecule, indicating the spatial arrangement of these groups.


Physical And Chemical Properties Analysis

“(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol” has a predicted boiling point of 275.1±15.0 °C and a predicted density of 1.239±0.06 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

COX-2 Inhibitory Activities

  • Study 1: Singh et al. (2008) investigated 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols for their COX-1 and COX-2 inhibitory activities. Certain compounds showed significant COX-2 inhibition and selectivity, influenced by the group at C-5 of tetrahydrofuran and the substituents on the phenyl rings (Singh, Mittal, Kaur, & Kumar, 2008).

Biomass-Derived Furanic Compounds

  • Study 2: Nakagawa, Tamura, and Tomishige (2013) discussed the reduction of furanic compounds like 5-hydroxymethylfurfural (HMF), derived from biomass, into various products. The transformations included hydrogenation and hydrogenolysis, yielding substances like tetrahydrofurfuryl alcohol (Nakagawa, Tamura, & Tomishige, 2013).

Structural Analyses

  • Study 3: Guzei et al. (2003) performed structural analyses on derivatives of tetrahydrofuran, noting that hydrogen-bonding interactions and the presence of a fused bicyclic ring system cause different conformations in molecules derived from the same precursor (Guzei, Clark, Burke, & Lambert, 2003).

Building Blocks in Synthesis

  • Study 4: Defant et al. (2011) utilized a bicyclic lactone derived from cellulose in the synthesis of a new δ-sugar amino acid. This compound, containing a tetrahydrofurane ring, is an isoster of the dipeptide glycine-alanine and has potential in the development of peptidomimetics (Defant, Mancini, Torri, Malferrari, & Fabbri, 2011).

Multienzymatic Stereoselective Synthesis

  • Study 5: Brenna et al. (2017) reported a multienzymatic stereoselective process to synthesize enantiopure 2-methyl-3-substituted tetrahydrofurans. This methodology is significant for obtaining precursors for biologically active products (Brenna, Crotti, Gatti, Marinoni, Monti, & Quaiato, 2017)

properties

IUPAC Name

(3S,5R)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXOLOBWMBITN-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443918
Record name (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol

CAS RN

204509-32-0
Record name (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 3
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 4
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 5
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 6
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Citations

For This Compound
1
Citations
ME Jung, O Kretschik - The Journal of Organic Chemistry, 1998 - ACS Publications
A new method for the synthesis of l-2‘,3‘-dideoxyisonucleosides is described. The readily available, optically active C 2 -symmetric bis-epoxide (2S,4S)-1,2:4,5-diepoxypentane (5) was …
Number of citations: 43 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.